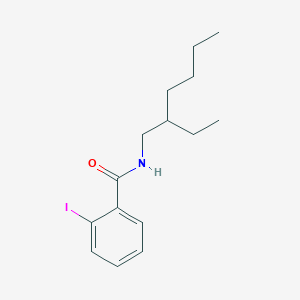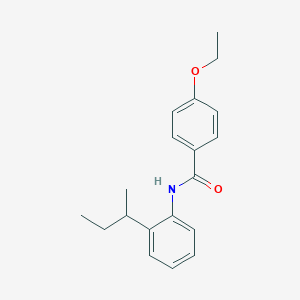
2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide (DBPNP) is a chemical compound that has been widely used in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have potent anti-inflammatory and analgesic properties. DBPNP has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that contribute to pain and inflammation.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide has been shown to reduce the production of various inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been shown to reduce pain and swelling in various animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide has several advantages for use in laboratory experiments. It is a potent anti-inflammatory and analgesic agent that can be used to investigate the mechanisms of inflammation and pain. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in certain experiments. It also has potential side effects, such as gastrointestinal toxicity, which may limit its use in certain animal models.
Orientations Futures
There are several future directions for research involving 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide. One area of focus is the development of novel drug delivery systems that utilize 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide as a carrier for targeted drug delivery to specific cells or tissues. Another area of focus is the investigation of the potential use of 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide in the treatment of various diseases such as arthritis, cancer, and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide and its potential side effects.
Méthodes De Synthèse
2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide can be synthesized through a multi-step process involving the reaction of 2,4-dibromophenol with 2-naphthylamine in the presence of a coupling agent. The resulting intermediate is then reacted with propanoyl chloride to yield 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide. The purity of the final product can be determined through various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.
Applications De Recherche Scientifique
2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide has been used in a variety of scientific research applications. It has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases such as arthritis, cancer, and neurodegenerative disorders. 2-(2,4-dibromophenoxy)-N-(2-naphthyl)propanamide has also been shown to have potential applications in the field of drug delivery, where it can be used as a carrier for targeted drug delivery to specific cells or tissues.
Propriétés
Formule moléculaire |
C19H15Br2NO2 |
|---|---|
Poids moléculaire |
449.1 g/mol |
Nom IUPAC |
2-(2,4-dibromophenoxy)-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C19H15Br2NO2/c1-12(24-18-9-7-15(20)11-17(18)21)19(23)22-16-8-6-13-4-2-3-5-14(13)10-16/h2-12H,1H3,(H,22,23) |
Clé InChI |
SIFXYGAKYOWVJM-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC3=C(C=C(C=C3)Br)Br |
SMILES canonique |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC3=C(C=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



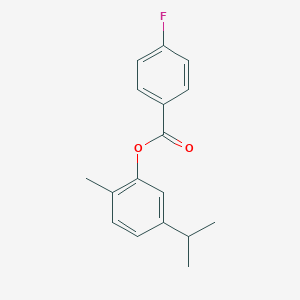

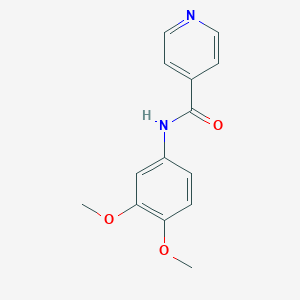

![Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate](/img/structure/B291006.png)

![N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)

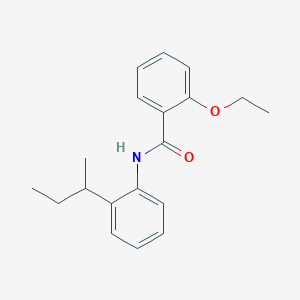
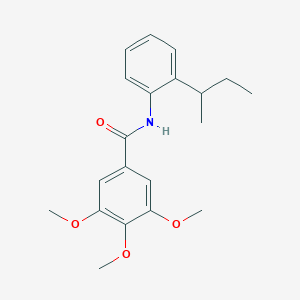
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)
